KAT7/MYST2 Enzymatic Potency: WM-3835 vs. WM-1119, WM-8014, and Natural HAT Inhibitors
In a head-to-head radiometric KAT7/MYST2 biochemical assay performed at Reaction Biology, WM-3835 demonstrated an IC₅₀ of 700 nM—substantially superior to the KAT6A-selective inhibitor WM-1119 (IC₅₀ > 10,000 nM; >14-fold difference), the KAT6A/B inhibitor WM-8014 (IC₅₀ = 2,000 nM; 2.9-fold difference), and the clinical candidate PF-9363 (IC₅₀ = 3,100 nM; 4.4-fold difference). Natural product HAT inhibitors Anacardic Acid (5,200 nM; 7.4-fold difference) and Garcinol (11,000 nM; 15.7-fold difference) were even weaker [1]. In the Sigma-Aldrich biochemical format, WM-3835 achieved an IC₅₀ of 30 nM against HBO1 and 17 nM against KAT6A, with 10.4-fold selectivity over TIP60 (312 nM) .
| Evidence Dimension | KAT7/MYST2 Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | WM-3835: 700 nM (Reaction Biology); 30 nM (Sigma format; HBO1) |
| Comparator Or Baseline | WM-1119: >10,000 nM; WM-8014: 2,000 nM; PF-9363: 3,100 nM; Anacardic Acid: 5,200 nM; Garcinol: 11,000 nM (all Reaction Biology) |
| Quantified Difference | WM-3835 is >14-fold more potent than WM-1119, 2.9-fold vs. WM-8014, and 7.4-fold vs. Anacardic Acid on KAT7 |
| Conditions | Radiometric HAT assay with Histone H3 (2.5 µM) and Acetyl-CoA (0.5 µM), Reaction Biology; Sigma assay at 1 µM acetyl-CoA (Km of HBO1) |
Why This Matters
Procurement of a KAT7-active probe is critical; WM-1119 or WM-8014 cannot substitute for WM-3835 in experiments requiring KAT7/HBO1 target engagement.
- [1] Reaction Biology. KAT7/MYST2 Histone Acetyltransferase Assay Datasheet. Reference Compound IC50s. View Source
